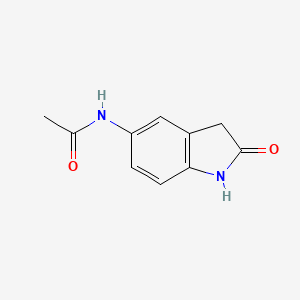

N-(2-oxoindolin-5-yl)acetamide

説明

N-(2-Oxoindolin-5-yl)acetamide is an acetamide derivative featuring a 2-oxoindoline core substituted at the 5-position with an acetamide group. The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, known for its bioactivity in kinase inhibition and anticancer applications . The compound is synthesized via condensation reactions, as demonstrated in studies where intermediate 4 (derived from 2-oxoindoline precursors) reacts with substituted benzaldehydes or hydrazines to form the final product . Its structural uniqueness lies in the planar acetamide group, which enhances hydrogen-bonding interactions with biological targets, and the 2-oxoindoline moiety, which contributes to π-π stacking and hydrophobic interactions .

特性

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)11-8-2-3-9-7(4-8)5-10(14)12-9/h2-4H,5H2,1H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPFXVWCGZCQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)acetamide typically involves the reaction of 2-oxoindoline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the acetamide derivative .

Industrial Production Methods

In an industrial setting, the production of N-(2-oxoindolin-5-yl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

化学反応の分析

Types of Reactions

N-(2-oxoindolin-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxindole derivatives, which can exhibit different biological activities .

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in inhibiting certain enzymes and proteins.

Medicine: It has been investigated for its antitumor, antiviral, and anti-inflammatory properties.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

作用機序

The mechanism of action of N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of Aurora A kinase, which plays a crucial role in cell division. By binding to the active site of the enzyme, the compound disrupts its function, leading to the inhibition of cell proliferation .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Differences and Implications

Substituent Effects on Bioactivity: The hydrazineylidene group in compound 6a increases solubility and binding affinity compared to the parent compound, likely due to enhanced hydrogen-bonding capacity . Benzylidene substituents (e.g., Cl, NO₂) in compounds 5–14 modulate Src kinase inhibition potency. For example, electron-withdrawing groups like NO₂ improve target engagement by stabilizing the enol tautomer of the oxoindoline core .

Impact of Heterocyclic Modifications: Compounds with isoxazole rings (e.g., ) exhibit superior metabolic stability, attributed to reduced cytochrome P450 interactions .

Crystallographic and Geometric Variations: Meta-substituted trichloroacetamides () demonstrate that electron-withdrawing groups (e.g., Cl, NO₂) significantly alter crystal packing and molecular planarity, which may influence bioavailability .

Pharmacological Profiles

- Antimicrobial Activity : While N-(2-oxoindolin-5-yl)acetamide lacks direct antimicrobial data, structural analogues like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) show potent gram-positive bacterial inhibition (MIC: 2 µg/mL) .

- Anticancer Potential: The hydroxy-phenyl derivative (1-F) exhibits cytotoxicity against MCF-7 cells (IC₅₀: 5 µM), suggesting that additional hydrogen-bond donors enhance apoptosis induction .

生物活性

N-(2-oxoindolin-5-yl)acetamide is a compound derived from the oxindole family, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of N-(2-oxoindolin-5-yl)acetamide

N-(2-oxoindolin-5-yl)acetamide exhibits significant potential in various therapeutic applications, particularly in oncology. Its structure allows it to interact with multiple biological targets, primarily through inhibition of key kinases involved in cancer progression.

Target Interactions

N-(2-oxoindolin-5-yl)acetamide binds with high affinity to several receptors and enzymes, notably:

- Aurora A Kinase : Inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- ACE2 : The compound disrupts the interaction between the SARS-CoV-2 spike protein and ACE2, potentially reducing viral entry into host cells.

Biochemical Pathways

The compound influences both extrinsic and intrinsic apoptotic pathways, promoting programmed cell death in cancer cells. It has demonstrated notable cytotoxicity against various human cancer cell lines, including:

- Colon Cancer (SW620)

- Prostate Cancer (PC-3)

- Lung Cancer (NCI-H23) .

Cytotoxicity Studies

In vitro studies have shown that N-(2-oxoindolin-5-yl)acetamide exhibits significant cytotoxic effects. For instance:

- In a study, it was reported that the compound induced apoptosis in A549 and K562 cell lines with IC50 values as low as 10 nM for certain derivatives .

Case Studies

- Aurora A Kinase Inhibition : A study highlighted that derivatives of N-(2-oxoindolin-5-yl)acetamide effectively inhibit Aurora A kinase, leading to reduced proliferation in cancer cell lines. The mechanism involves blocking the kinase's active site, preventing its phosphorylation activity essential for cell cycle progression.

- SARS-CoV-2 Interaction : The compound's ability to inhibit ACE2 interactions with the SARS-CoV-2 spike protein suggests its potential as an antiviral agent. This was evidenced by reduced viral entry in cellular assays.

Data Summary

| Biological Activity | Target | IC50 Value (nM) | Cell Line |

|---|---|---|---|

| Cytotoxicity | Aurora A Kinase | 10 | A549 |

| Apoptosis Induction | - | 12 | K562 |

| Inhibition of Viral Entry | ACE2 | - | Human Cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。